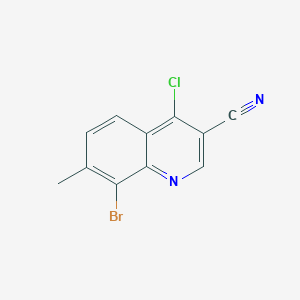

8-Bromo-4-chloro-7-methylquinoline-3-carbonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

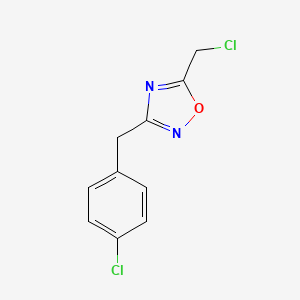

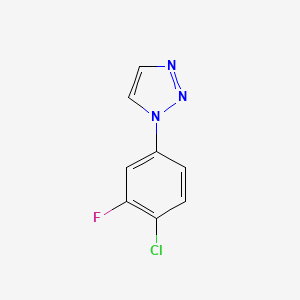

“8-Bromo-4-chloro-7-methylquinoline-3-carbonitrile” is a chemical compound with the molecular formula C11H6BrClN2. It has a molecular weight of 281.54 . This compound is used for research purposes .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a quinoline core, which is a bicyclic compound containing a benzene ring fused with a pyridine ring . The molecule is substituted with bromine, chlorine, and a methyl group at positions 8, 4, and 7 respectively, and a carbonitrile group at position 3 .Scientific Research Applications

Optoelectronic and Charge Transport Properties

8-Bromo-4-chloro-7-methylquinoline-3-carbonitrile and its derivatives have been explored for their optoelectronic and charge transport properties. Studies utilizing density functional theory (DFT) have shown that these compounds exhibit efficient multifunctional material characteristics, with potential applications in optoelectronics due to their structural, electronic, and optical properties. They exhibit smaller hole reorganization energies, suggesting better hole transport tendencies, which is significant for electronic device applications (Irfan et al., 2020).

Synthesis of Novel Derivatives

Research has also focused on synthesizing novel derivatives of this compound. These synthetic endeavors are aimed at creating new compounds with potential applications in various fields, such as materials science and pharmacology. The reactions and structural characterizations of these new compounds are significant for the development of innovative materials and drugs (El-Agrody et al., 2011; El-Agrody et al., 2012).

Inhibitors of Tumor Progression

Specific derivatives of this compound have been studied as inhibitors of tumor progression. These compounds have shown promise in inhibiting tumor necrosis factor alpha (TNF-alpha) production, indicating potential therapeutic applications in diseases like rheumatoid arthritis. The selectivity and efficacy of these derivatives in in vivo models highlight their potential as novel therapeutic agents (Green et al., 2007).

Antibacterial Properties

The halogenated derivatives of this compound have been evaluated for their antibacterial properties. These studies focus on the synthesis of new compounds and their efficacy against various bacterial strains, contributing to the search for new antibacterial agents. The structure-activity relationships of these compounds are crucial for understanding their antibacterial mechanisms and potential applications in medicine (Rahimizadeh et al., 2011; Fouda, 2017).

Safety and Hazards

Mechanism of Action

Target of Action

The primary targets of 8-Bromo-4-chloro-7-methylquinoline-3-carbonitrile are currently unknown. This compound belongs to the quinoline family, which is known to interact with a variety of biological targets . .

Mode of Action

Without specific information on the targets of this compound, it’s challenging to describe its precise mode of action. Quinolines generally can participate in both electrophilic and nucleophilic substitution reactions , which could potentially alter the function of their targets.

properties

IUPAC Name |

8-bromo-4-chloro-7-methylquinoline-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6BrClN2/c1-6-2-3-8-10(13)7(4-14)5-15-11(8)9(6)12/h2-3,5H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBMIQPSJPFIRET-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=NC=C(C(=C2C=C1)Cl)C#N)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6BrClN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.53 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carbohydrazide](/img/structure/B3015428.png)

![N-(2-(4-methoxyphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-phenylacetamide](/img/structure/B3015436.png)

![[5-[(Dimethylamino)methyl]-1-methylpyrazol-4-yl]methanamine](/img/structure/B3015438.png)

![N-(3-chloro-2-methylphenyl)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B3015439.png)

![2-Methyl-6-{[(3-methylpyridin-2-yl)oxy]methyl}pyridine](/img/structure/B3015446.png)

![N-(3-fluorophenyl)-2-(1,3,7-trimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl)sulfanylacetamide](/img/structure/B3015451.png)